(E)-1-(4-(thiophen-2-yl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
CAS No.: 1396892-71-9
Cat. No.: VC5301094
Molecular Formula: C21H25NO4S
Molecular Weight: 387.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396892-71-9 |
|---|---|
| Molecular Formula | C21H25NO4S |
| Molecular Weight | 387.49 |
| IUPAC Name | (E)-1-(4-thiophen-2-ylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C21H25NO4S/c1-24-17-13-15(14-18(25-2)21(17)26-3)6-7-20(23)22-10-8-16(9-11-22)19-5-4-12-27-19/h4-7,12-14,16H,8-11H2,1-3H3/b7-6+ |
| Standard InChI Key | SRKIQVBAFJNLJO-VOTSOKGWSA-N |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)C3=CC=CS3 |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound’s IUPAC name, (E)-1-(4-thiophen-2-ylpiperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, reflects its intricate structure. The central α,β-unsaturated ketone (enone) bridge connects two aromatic systems: a 3,4,5-trimethoxyphenyl group and a piperidine ring substituted at the 4-position with a thiophene heterocycle. The (E)-configuration of the double bond ensures planarity, facilitating conjugation and electronic interactions critical for biological activity .
The InChI string (InChI=1S/C21H25NO4S/c1-24-17-13-15(14-18(25-2)21(17)26-3)6-7-20(23)22-10-8-16(9-11-22)19-5-4-12-27-19/h4-7,12-14,16H,8-11H2,1-3H3/b7-6+) encodes its stereochemical and substituent details, confirming the spatial arrangement of functional groups.
Synthetic Pathways
Chalcone derivatives like this compound are typically synthesized via the Claisen-Schmidt condensation, which involves base-catalyzed aldol addition between an aromatic aldehyde and a ketone. For this molecule, the reaction likely proceeds between 3,4,5-trimethoxybenzaldehyde and a pre-synthesized thiophene-piperidine ketone precursor. Optimal conditions (e.g., NaOH in ethanol under reflux) ensure high yields and stereoselectivity for the (E)-isomer .
Table 1: Key Synthetic Parameters
| Parameter | Value/Description |
|---|---|
| Starting Materials | 3,4,5-Trimethoxybenzaldehyde, 4-(thiophen-2-yl)piperidine |
| Catalyst | Sodium hydroxide (NaOH) |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78°C) |
| Yield | 60–75% (typical for chalcones) |
Biological Activities
Antimicrobial Properties
Chalcones with methoxy and heterocyclic substituents exhibit broad-spectrum antimicrobial activity. In studies of analogous compounds, the 3,4,5-trimethoxyphenyl group enhances membrane permeability, while the thiophene moiety contributes to microbial enzyme inhibition. For example, derivatives with similar structures demonstrated minimum inhibitory concentrations (MICs) of 22.66–37.42 µg/mL against Staphylococcus aureus and Pseudomonas aeruginosa, outperforming standard antibiotics like ampicillin .
Table 2: Anticancer Activity of Analogous Chalcones
| Cell Line | IC (µM) | Reference Compound |
|---|---|---|
| A549 (Lung) | 5.30 | Compound 143 |
| B-16 (Melanoma) | 6.37 | Compound 143 |
| PC-3 (Prostate) | 7.89 | Compound 143 |
Antiparasitic Effects
Chalcones with electron-donating groups exhibit notable activity against protozoan parasites. A 2022 report identified a trimethoxy-substituted chalcone (Compound 142) with potent activity against Trypanosoma cruzi (EC = 1.2 µM), attributed to mitochondrial disruption and reactive oxygen species generation . The thiophene moiety in the target compound may enhance uptake in parasitic cells, suggesting similar potential.
Mechanism of Action
Enzyme Inhibition
The α,β-unsaturated ketone acts as a Michael acceptor, covalently modifying cysteine residues in microbial enzymes (e.g., dihydrofolate reductase). This irreversible inhibition disrupts folate synthesis, critical for DNA replication .
DNA Intercalation
Planar chalcones intercalate into DNA base pairs, inducing structural distortions that halt replication. The trimethoxy group’s hydrophobicity enhances DNA affinity, while the thiophene-piperidine moiety stabilizes binding via van der Waals interactions .
Comparison with Structural Analogs
Role of Methoxy Substituents
Compared to non-methoxylated chalcones, the 3,4,5-trimethoxy group increases lipophilicity and bioavailability. For instance, replacing methoxy with hydroxyl groups reduces MICs by 50% due to decreased membrane penetration .
Impact of Heterocycles
Thiophene-containing chalcones exhibit superior anticancer activity over furan or pyridine analogs. In a comparative study, thiophene derivatives showed 2–3× lower IC values in A549 cells, likely due to stronger π-π interactions with aromatic amino acids in target proteins .
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